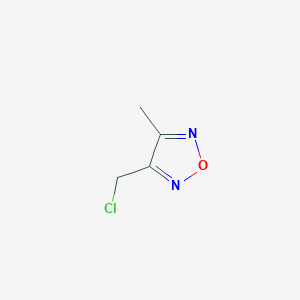

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Description

Historical Context and Evolution of Oxadiazole Research

The study of oxadiazoles (B1248032) dates back to the late 19th century, with initial investigations focusing on their fundamental synthesis and reactivity. Over the decades, research has expanded significantly, driven by the discovery of the diverse biological activities and material properties associated with various oxadiazole isomers. The 1,2,5-oxadiazole ring system, in particular, has been a subject of interest due to its unique electronic properties and potential as a pharmacophore. Early research laid the groundwork for understanding the stability and reactivity of this heterocyclic core, paving the way for the synthesis of a multitude of derivatives.

Strategic Importance of the 1,2,5-Oxadiazole Ring System in Chemical Synthesis and Biological Science

The 1,2,5-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its strategic importance stems from several key features. The presence of multiple heteroatoms imparts specific electronic characteristics, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. In drug design, the 1,2,5-oxadiazole moiety can act as a bioisostere for other functional groups, such as esters and amides, potentially improving pharmacokinetic profiles. Furthermore, this ring system is a component of various energetic materials and has been explored for applications in polymer science.

Rationale for Investigating 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole as a Research Target

The specific compound, this compound, presents a compelling target for chemical investigation. The presence of a reactive chloromethyl group at the 3-position offers a versatile handle for further synthetic transformations, allowing for the introduction of a wide range of functional groups. This functionalization potential makes it a valuable building block for the synthesis of more complex molecules with tailored properties. The methyl group at the 4-position can also influence the compound's steric and electronic properties. The combination of the stable 1,2,5-oxadiazole core and the reactive chloromethyl substituent makes this compound a promising candidate for exploration in various chemical and biological applications.

Overview of Research Scope and Objectives Pertaining to this compound

Despite its potential, publicly available research specifically detailing the synthesis, properties, and applications of this compound is notably limited. The primary objective of this article is to consolidate the available information on this specific compound. However, the scarcity of dedicated studies necessitates a broader discussion of the general chemistry of 1,2,5-oxadiazoles and halomethyl-substituted heterocycles to infer the potential characteristics and reactivity of the target molecule.

Below is a table summarizing the basic chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C4H5ClN2O |

| IUPAC Name | This compound |

| SMILES | CC1=NON=C1CCl |

This data is sourced from the PubChem database. uni.lu

Due to the lack of specific experimental data in the public domain for this compound, a detailed discussion on its synthesis, physicochemical properties, and applications cannot be provided at this time. Further experimental research is required to fully elucidate the chemical and biological profile of this compound.

Propriétés

IUPAC Name |

3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOQCOXZPZSNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426602 | |

| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-47-1 | |

| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloromethyl 4 Methyl 1,2,5 Oxadiazole and Its Precursors

Retrosynthetic Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

A retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, readily available starting materials. For this compound, the analysis reveals two primary strategic disconnections.

The most evident disconnection is the carbon-chlorine bond of the chloromethyl group. This functional group transformation points to a precursor such as 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole (I) . The conversion of a primary alcohol to an alkyl chloride is a standard and high-yielding transformation, making this a reliable synthetic step.

The second major disconnection targets the 1,2,5-oxadiazole ring itself. The most established and robust method for forming the furazan (B8792606) ring is the cyclodehydration of an α-dioxime. This leads to the unsymmetrical precursor 1-(hydroxy)butane-2,3-dione dioxime (II) . The asymmetry in this dioxime is crucial as it dictates the final placement of the methyl and hydroxymethyl substituents on the heterocyclic core.

Further deconstruction of the dioxime (II) leads back to the corresponding α-diketone, 1-hydroxybutane-2,3-dione (III) , through the removal of the oxime functionalities. This diketone, containing both a hydroxyl group and a ketone, can be traced back to simpler, commercially available starting materials, thus completing a plausible synthetic pathway from basic building blocks to the complex target molecule. This approach strategically addresses the core challenge of regioselectivity by introducing the necessary asymmetry at an early stage of the synthesis.

Development of Novel Synthetic Pathways to the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole (furazan) ring is a key structural motif in various functional molecules. While several methods for its synthesis exist, they can be broadly categorized into cycloaddition-based routes and ring-closing strategies. nih.gov

While 1,3-dipolar cycloaddition reactions are a dominant strategy for the synthesis of the isomeric 1,2,4-oxadiazoles, their application for the direct synthesis of the 1,2,5-oxadiazole ring is less common. mdpi.comresearchgate.net The primary cycloaddition-related pathway to the 1,2,5-oxadiazole scaffold involves the dimerization of in-situ generated nitrile oxides. This reaction does not yield the furazan directly but instead produces the corresponding N-oxide derivative, 1,2,5-oxadiazole-2-oxide (furoxan) . nih.gov

These furoxan intermediates can then be subjected to a subsequent deoxygenation step to afford the desired 1,2,5-oxadiazole. For instance, various aldoximes can be dimerized to furoxans under mechanochemical solvent-free conditions using an oxidant like Oxone, which can then be deoxygenated. nih.gov While indirect, this two-step sequence represents a viable route that leverages a cycloaddition-type reaction for the initial ring formation.

Ring-closing reactions are the most prevalent and versatile methods for constructing the 1,2,5-oxadiazole core. These strategies typically involve the cyclization of a pre-formed linear precursor containing the requisite nitrogen and oxygen atoms.

Dehydration of α-Dioximes: The most classical and widely used method is the cyclodehydration of an α-dioxime (a vicinal dioxime). This reaction involves the removal of two molecules of water from the dioxime to form the stable aromatic furazan ring. A variety of dehydrating agents can be employed, ranging from harsh acidic conditions to milder, modern reagents that offer greater functional group compatibility. A recently developed method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperature, which is particularly advantageous for preparing energetic or thermally sensitive compounds. organic-chemistry.org

Deoxygenation of Furoxans: As mentioned previously, 1,2,5-oxadiazoles can be readily prepared by the deoxygenation of the corresponding 1,2,5-oxadiazole-2-oxides (furoxans). Furoxans are often more accessible than the corresponding α-dioximes. The reduction is typically achieved using trivalent phosphorus compounds, such as triethyl phosphite (B83602), which efficiently remove the exocyclic oxygen atom at elevated temperatures. nih.gov

Below is a table summarizing common ring-closing strategies and the reagents involved.

| Method | Precursor | Reagent(s) | Product | Reference |

| Cyclodehydration | α-Dioxime | 1,1'-Carbonyldiimidazole (CDI) | 1,2,5-Oxadiazole | organic-chemistry.org |

| Cyclodehydration | α-Dioxime | Thionyl Chloride (SOCl₂) | 1,2,5-Oxadiazole | General |

| Cyclodehydration | α-Dioxime | Succinic Anhydride (heat) | 1,2,5-Oxadiazole | General |

| Deoxygenation | Furoxan | Triethyl phosphite (P(OEt)₃) | 1,2,5-Oxadiazole | nih.gov |

Targeted Functionalization Strategies for the Chloromethyl Group

The introduction of the chloromethyl group onto the 1,2,5-oxadiazole ring requires careful consideration of both the halogenation method and the regiochemical outcome.

Direct halogenation of a methyl group on a heterocyclic ring can be challenging and often proceeds via a free-radical mechanism, which can suffer from a lack of selectivity and the formation of over-halogenated byproducts. Reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide) are standard for such transformations. Studies on the analogous 3,4-dimethyl-1,2,5-thiadiazole (B3032850) have shown that side-chain halogenation is possible, though selectivity can be an issue. rsc.org

A more controlled and widely applicable method involves the conversion of a hydroxymethyl group to a chloromethyl group. This two-step approach involves the initial synthesis of a hydroxymethyl-substituted oxadiazole, followed by treatment with a chlorinating agent. This strategy avoids the harsh conditions and potential side reactions of free-radical halogenation. This transformation has been successfully applied to the furazan ring system, where a hydroxymethyl precursor was effectively converted to the chloromethyl derivative using thionyl chloride (SOCl₂). researchgate.net

The following table outlines potential halogenation methods.

| Method | Substrate | Reagent(s) | Product | Notes |

|---|---|---|---|---|

| Free-Radical Halogenation | Methyl-oxadiazole | N-Chlorosuccinimide (NCS), Initiator | Chloromethyl-oxadiazole | May lack regioselectivity; risk of polychlorination. |

| Nucleophilic Substitution | Hydroxymethyl-oxadiazole | Thionyl Chloride (SOCl₂) | Chloromethyl-oxadiazole | High-yielding and selective for primary alcohols. researchgate.net |

Achieving the specific constitutional isomer this compound requires that the asymmetry be established early in the synthetic sequence. Attempting a mono-chlorination of the symmetrical precursor, 3,4-dimethyl-1,2,5-oxadiazole, would be synthetically inefficient, as it would statistically lead to a mixture of the starting material, the desired mono-chlorinated product, and the undesired 3,4-bis(chloromethyl)-1,2,5-oxadiazole, all of which would be difficult to separate.

The most logical and efficient strategy is to construct the ring from an unsymmetrical precursor that already contains the differentiated carbon backbones for the methyl and future chloromethyl groups. Following the retrosynthetic pathway outlined in section 2.1, a viable forward synthesis would begin with a precursor like 1-hydroxybutane-2,3-dione.

Oximation: Treatment of 1-hydroxybutane-2,3-dione with hydroxylamine (B1172632) would yield the key intermediate, 1-(hydroxy)butane-2,3-dione dioxime.

Ring Closure: Cyclodehydration of this unsymmetrical dioxime using a suitable reagent (e.g., CDI or mild heat) would regioselectively form 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole. The positions of the substituents are locked in by the structure of the starting diketone.

Chlorination: Subsequent treatment of the resulting alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) would cleanly convert the hydroxymethyl group into the target chloromethyl group, affording this compound in a regiochemically pure form.

This "ground-up" approach, where the desired substitution pattern is installed before the heterocyclic ring is formed, is a superior strategy for ensuring the unambiguous synthesis of the desired isomer.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. As detailed experimental data for this specific synthesis is not available, this section outlines key parameters that would require systematic investigation for a hypothetical synthesis involving the chlorination of 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole.

A common method for converting primary alcohols to alkyl chlorides is by using thionyl chloride (SOCl₂). Key parameters for optimization in this reaction would include:

Reagent Stoichiometry: The molar ratio of thionyl chloride to the alcohol precursor is critical. An excess of thionyl chloride is often used to ensure complete conversion, but too large an excess can lead to side reactions and purification difficulties. A systematic variation of this ratio would be necessary to find the optimal balance.

Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. These reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or heated to reflux. The ideal temperature profile would need to be determined experimentally.

Solvent: The choice of solvent can affect the solubility of reagents and the reaction mechanism. Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or diethyl ether are typically used. The polarity and boiling point of the solvent would be important considerations.

Presence of a Base: Often, a base like pyridine (B92270) or triethylamine (B128534) is added to neutralize the HCl generated during the reaction, which can prevent acid-catalyzed side reactions. The type and amount of base would need to be optimized.

Hypothetical Optimization Data for the Chlorination of 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole

| Entry | SOCl₂ (Equivalents) | Solvent | Temperature (°C) | Base (Equivalents) | Yield (%) |

| 1 | 1.1 | DCM | 0 to 25 | None | 65 |

| 2 | 1.5 | DCM | 0 to 25 | None | 78 |

| 3 | 2.0 | DCM | 0 to 25 | None | 82 |

| 4 | 1.5 | Toluene | 50 | None | 75 |

| 5 | 1.5 | DCM | 0 to 25 | Pyridine (1.1) | 88 |

| 6 | 1.5 | DCM | 25 | Pyridine (1.1) | 85 |

This table is for illustrative purposes only and is based on general principles of organic synthesis. The data is not derived from actual experimental results for this specific compound.

Green Chemistry Approaches in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One key area for green improvement is the choice of chlorinating agent. Traditional reagents like thionyl chloride and phosphorus chlorides are effective but produce corrosive and hazardous byproducts (SO₂, HCl, phosphoric acids). A greener alternative could be the use of a solid-supported chlorinating agent, which can simplify purification and potentially be recycled. For example, polymer-bound phosphorus pentachloride or trichloroisocyanuric acid (TCCA) in the presence of a catalyst could be explored.

Solvent selection is another critical aspect of green chemistry. Many common organic solvents are volatile, flammable, and toxic. Replacing chlorinated solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could significantly reduce the environmental impact of the process. Ideally, performing the reaction in a solvent-free system or in water would be the most environmentally benign approach, although this would depend on the solubility and reactivity of the substrates.

Energy consumption can be minimized by exploring alternative energy sources for the reaction. Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields in shorter reaction times and with less energy usage compared to conventional heating. chemicalbook.comresearchgate.netchemsynthesis.com The application of microwave irradiation to the chlorination step could be a viable green approach.

Potential Green Chemistry Strategies for the Synthesis of this compound

| Principle of Green Chemistry | Conventional Approach | Potential Green Alternative |

| Waste Prevention | Use of stoichiometric reagents leading to byproducts. | Catalytic methods, use of recyclable reagents. |

| Atom Economy | Reactions that generate significant waste (e.g., P(O)Cl₃ from POCl₃). | Reactions with high atom economy, such as addition reactions. |

| Less Hazardous Chemical Syntheses | Use of toxic and corrosive reagents like thionyl chloride. | Use of less hazardous chlorinating agents like TCCA. |

| Safer Solvents and Auxiliaries | Use of chlorinated solvents (e.g., DCM, chloroform). | Use of greener solvents (e.g., 2-MeTHF, water) or solvent-free conditions. |

| Design for Energy Efficiency | Conventional heating (reflux). | Microwave-assisted synthesis, room temperature reactions. |

This table provides a conceptual framework for applying green chemistry principles to the synthesis of the target compound. The feasibility and effectiveness of these alternatives would require experimental investigation.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Chloromethyl 4 Methyl 1,2,5 Oxadiazole

Electrophilic Aromatic Substitution on the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole (furazan) ring is an electron-deficient heterocycle. thieme-connect.de This is in contrast to five-membered heterocycles like furan (B31954) or pyrrole, which are electron-rich and readily undergo electrophilic aromatic substitution. pearson.comwikipedia.org The furazan (B8792606) ring exhibits low reactivity towards electrophiles. thieme-connect.de The ring carbons are deactivated by the electronegative nitrogen and oxygen atoms. Furthermore, in 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole, both ring carbons are already substituted. Therefore, classical electrophilic aromatic substitution on the carbon framework is not a viable pathway.

While attack on the carbon atoms is disfavored, electrophilic attack can potentially occur at one of the ring nitrogen atoms. Under forcing conditions, such as heating with powerful alkylating agents like dimethyl sulfate, 1,2,5-oxadiazoles can be N-alkylated to form N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de However, these are not typical electrophilic aromatic substitution reactions and require harsh conditions.

Ring-Opening and Ring-Transformation Reactions of the 1,2,5-Oxadiazole Nucleus in this compound

Although relatively stable, the 1,2,5-oxadiazole ring can undergo cleavage under specific conditions, particularly reduction. The N-O bond is the weakest link in the heterocyclic system and is susceptible to scission. Treatment with strong reducing agents, such as lithium aluminum hydride or catalytic hydrogenation under forcing conditions, can result in the reductive cleavage of the furazan ring. thieme-connect.de This process typically leads to the formation of 1,2-diamino compounds after breaking both N-O and C-C bonds.

While nucleophilic attack occurs preferentially at the chloromethyl group, attack on the ring itself could potentially lead to ring transformations. In other electron-deficient oxadiazoles (B1248032), such as certain 1,2,4-isomers, nucleophilic attack on a ring carbon can initiate an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence. chim.itresearchgate.net For 1,2,5-oxadiazoles, monosubstituted or unsubstituted furazans can undergo ring cleavage in the presence of alkali. thieme-connect.de For the title compound, a strong nucleophile under harsh conditions might induce a similar ring-opening event, although this is not a commonly reported pathway for substituted furazans.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

The C(sp³)–Cl bond in the chloromethyl group can be activated by various transition metal catalysts to participate in cross-coupling reactions. This reactivity is analogous to that of benzylic chlorides, which are known substrates in many coupling protocols. researchgate.netrsc.org These reactions provide a powerful method for forming new carbon-carbon bonds.

Potential cross-coupling reactions include:

Negishi Coupling: The chloromethyl group can be converted into an organozinc reagent, which can then be coupled with various aryl or vinyl halides in the presence of a palladium or nickel catalyst. rsc.org

Kumada Coupling: The compound could act as the electrophile in a reaction with Grignard reagents (organomagnesium nucleophiles), often catalyzed by iron, nickel, or palladium complexes. researchgate.net

Suzuki-Miyaura Coupling: While less common for alkyl halides, protocols exist for the coupling of benzylic halides with boronic acids or their derivatives.

Direct Coupling: Some methods allow for the direct coupling of chloromethylarenes with other partners, such as the palladium-catalyzed reaction with allylsilanes. acs.orgacs.org

It is important to note that some palladium-catalyzed reactions involving chloromethylarenes can proceed with unexpected regioselectivity, sometimes resulting in coupling at the aromatic ring rather than direct substitution at the methylene (B1212753) carbon. acs.orgacs.org

| Coupling Reaction | Nucleophilic Partner | Typical Catalyst | Potential Product Structure |

|---|---|---|---|

| Kumada | Aryl-MgBr | FeCl₃ or Ni(dppe)Cl₂ | 3-(Arylmethyl)-4-methyl-1,2,5-oxadiazole |

| Negishi | Aryl-ZnCl | Pd(PPh₃)₄ | 3-(Arylmethyl)-4-methyl-1,2,5-oxadiazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 3-(Propargyl)-4-methyl-1,2,5-oxadiazole |

| Heck-type | Alkene (e.g., Styrene) | Pd(OAc)₂ | 3-(Allyl)-4-methyl-1,2,5-oxadiazole derivative |

Radical Reactions and Their Application in the Derivatization of this compound

The C-Cl bond of the chloromethyl group can undergo homolytic cleavage to generate a 4-methyl-1,2,5-oxadiazol-3-ylmethyl radical. This intermediate can be harnessed in a variety of synthetic transformations for derivatization.

A prominent example is Atom Transfer Radical Addition (ATRA) . In the presence of a suitable transition metal catalyst (e.g., copper or ruthenium complexes) and a radical initiator, the chlorine atom can be reversibly transferred from the substrate to the catalyst, forming the carbon-centered radical. uva.nlmdpi.com This radical can then add across an alkene or alkyne. The resulting adduct radical subsequently abstracts a chlorine atom from the metal-chloride complex, propagating the radical chain and forming the final product. nih.gov This method is highly atom-economical for forming both a C-C and a C-Cl bond. nih.gov

Photoredox catalysis offers another modern approach to generate the key radical intermediate. acs.org Using a photocatalyst and visible light, single-electron transfer (SET) to the chloromethyl group can induce cleavage of the C-Cl bond. The resulting radical can then be coupled with other radical precursors or trapped by various reagents, enabling a wide range of functionalizations under mild conditions. acs.org

| Reaction Type | Reagents | Key Intermediate | Application/Product Type |

|---|---|---|---|

| ATRA | Alkene, Cu(I)Br/ligand | Furazanylmethyl radical | Addition of a 2-chloroalkyl chain to the methyl group |

| Reductive Coupling | Radical acceptor, photoredox catalyst, Hantzsch ester | Furazanylmethyl radical | Formation of a new C-C bond with various coupling partners |

| Radical Carbonylation | CO, Alkene, photoredox catalyst | Furazanylmethylacyl radical | Synthesis of ketones and other carbonyl compounds mdpi.com |

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound, a member of the furazan family, is a specialized area of study. While extensive specific research on this particular substituted 1,2,5-oxadiazole is not widely available in publicly accessible literature, its reactivity can be inferred from the general principles governing the photochemistry and electrochemistry of 1,2,5-oxadiazoles and related heterocyclic systems.

The 1,2,5-oxadiazole ring is known for its stability, which is a key feature of its chemistry. nih.gov The parent compound, 1,2,5-oxadiazole, is a colorless liquid that is stable at room temperature. chemicalbook.com This stability can be attributed to the aromatic character of the ring system.

In the realm of photochemical reactivity , the photolysis of 1,2,5-oxadiazoles has been noted, though detailed mechanistic studies on specific derivatives like this compound are scarce. rsc.org Generally, photochemical reactions of heterocyclic compounds can lead to a variety of transformations, including ring cleavage, rearrangement, and substitution reactions, often proceeding through excited states and radical intermediates. For instance, the photolysis of chloromethanes has been shown to result in the formation of H atoms through a primary photodissociation step. uni-heidelberg.de While a direct analogy cannot be drawn without experimental data, it is conceivable that UV irradiation of this compound could lead to cleavage of the C-Cl bond, a common photochemical process for chloro-substituted organic molecules.

The electrochemical reactivity of 1,2,5-oxadiazole derivatives is an area of interest, particularly in the context of developing new materials and understanding reaction mechanisms. While specific cyclic voltammetry data for this compound is not readily found, studies on related structures provide some insights. For example, the electrochemical properties of 1,2,5-thiadiazole (B1195012) derivatives, which are sulfur analogs of 1,2,5-oxadiazoles, have been investigated. rsc.orgmdpi.comresearchgate.net These studies often reveal that the electrochemical behavior is significantly influenced by the nature and position of substituents on the heterocyclic ring.

It is important to note that while general principles can provide a framework for understanding the potential reactivity of this compound, specific experimental data is necessary for a precise elucidation of its photochemical and electrochemical profiles. The lack of such data in the current literature highlights a potential area for future research.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation Methodological Focus

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the molecular structure of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole.

¹H NMR spectroscopy would be expected to provide distinct signals for the methyl (CH₃) and chloromethyl (CH₂Cl) protons. The chemical shift of the methyl protons would likely appear in the upfield region, while the protons of the chloromethyl group, being adjacent to an electronegative chlorine atom and the oxadiazole ring, would resonate at a lower field. Integration of these signals would confirm the proton count of each group (3H and 2H, respectively).

¹³C NMR spectroscopy would be employed to identify the carbon skeleton. Four distinct signals would be anticipated: one for the methyl carbon, one for the chloromethyl carbon, and two for the quaternary carbons of the 1,2,5-oxadiazole ring. The chemical shifts of the ring carbons would be indicative of their heteroaromatic environment.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.0-2.5 | ~10-15 |

| CH₂ Cl | ~4.5-5.0 | ~35-45 |

| C3 (ring) | - | ~150-160 |

| C4 (ring) | - | ~155-165 |

Note: These are estimated values and actual experimental data is required for confirmation.

Utilization of Mass Spectrometry Techniques (e.g., HRMS, MS/MS) in Purity Assessment and Structural Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This would allow for the unambiguous confirmation of its elemental formula (C₄H₅ClN₂O). The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, providing strong evidence for the presence of chlorine in the molecule.

Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the different functional groups can be inferred, further corroborating the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (for ³⁵Cl) | 132.0090 |

| [M]⁺ (for ³⁷Cl) | 134.0061 |

| [M+H]⁺ (for ³⁵Cl) | 133.0163 |

| [M+H]⁺ (for ³⁷Cl) | 135.0134 |

Note: These values are based on the elemental composition and require experimental verification.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and chloromethyl groups. The C-Cl stretching vibration would also be present, typically in the fingerprint region. Vibrations associated with the C=N and N-O bonds within the 1,2,5-oxadiazole ring would also be observable.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR/Raman Frequency (cm⁻¹) |

|---|---|

| C-H stretch (methyl) | 2950-3000 |

| C-H stretch (chloromethyl) | 2900-2980 |

| C=N stretch (oxadiazole) | 1500-1650 |

| N-O stretch (oxadiazole) | 1300-1450 |

| C-Cl stretch | 600-800 |

Note: These are general ranges and experimental data is necessary for precise assignments.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and planarity of the 1,2,5-oxadiazole ring. Furthermore, it would reveal the conformation of the chloromethyl group relative to the ring and provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing. As the molecule is achiral, the determination of absolute stereochemistry is not applicable.

Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Analysis and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for analyzing the volatility and purity of this compound. The retention time in the gas chromatogram would be characteristic of the compound under specific analytical conditions, and the coupled mass spectrometer would provide mass spectral data for peak identification, confirming the presence of the target compound and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column, would also be a powerful tool for purity assessment. The retention time would be a key identifier, and a UV detector could be used to quantify the compound based on the chromophoric oxadiazole ring. HPLC is particularly useful for monitoring the progress of the synthesis of this compound, allowing for the optimization of reaction conditions.

Computational and Theoretical Chemistry Insights into 3 Chloromethyl 4 Methyl 1,2,5 Oxadiazole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics. bohrium.com

Key aspects of the electronic structure analysis for a molecule like 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole would include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For the parent 1,2,5-oxadiazole ring and its derivatives, DFT calculations are used to map the distribution and energies of these frontier orbitals. researchgate.net

Electron Density and Electrostatic Potential: Calculations reveal the distribution of electrons across the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an oxadiazole derivative, the MEP would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms of the methyl and chloromethyl groups would show positive potential.

Illustrative Data Table: Predicted Frontier Orbital Energies

This table demonstrates typical output from a DFT calculation for a heterocyclic molecule similar to this compound.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.5 | Indicates the molecule's capacity to act as an electron donor. |

| LUMO Energy | -1.2 | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 6.3 | A larger gap suggests higher kinetic stability and lower reactivity. |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. bohrium.com By calculating various reactivity descriptors, scientists can predict how and where a molecule is likely to react.

For this compound, DFT studies would focus on:

Local Reactivity Descriptors: Fukui functions and local softness indices are calculated to identify the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks. Such studies on related oxadiazole systems help in understanding the influence of different substituents on the reactivity of the heterocyclic ring. uns.ac.rs

Reaction Mechanisms: DFT can be used to model the entire energy profile of a chemical reaction. This includes identifying transition states, intermediates, and calculating activation energies. For instance, studying the nucleophilic substitution of the chlorine atom in the chloromethyl group would involve calculating the energy barrier for the reaction, providing insights into its feasibility and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function, especially in a biological context.

Conformational Analysis: This involves identifying the most stable spatial arrangements (conformers) of a molecule. For this compound, the primary focus would be the rotation around the single bond connecting the chloromethyl group to the oxadiazole ring. Computational methods can determine the rotational energy barrier and identify the lowest-energy conformation.

Prediction of Spectroscopic Parameters Using Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which is invaluable for confirming the identity and structure of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are often compared with experimental data to validate the proposed molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes (e.g., C-H stretch, C=N stretch) to the observed experimental bands. uns.ac.rs

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations provide the maximum absorption wavelength (λmax) and oscillator strengths. researchgate.net

Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data

This table shows a hypothetical comparison for a key vibrational frequency.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=N stretch (ring) | 1615 | 1605 |

| C-Cl stretch | 750 | 742 |

In Silico Screening and Molecular Docking Studies of Derivatives

In silico techniques are essential in modern drug discovery for identifying and optimizing potential drug candidates.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For derivatives of this compound, docking studies would be performed to predict their binding affinity and mode of interaction with a specific biological target, such as an enzyme active site. The results are often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. iiarjournals.orgnih.gov

Virtual Screening: This involves docking large libraries of compounds against a target protein to identify potential "hits" with high binding affinity. A library of virtual derivatives of the 1,2,5-oxadiazole scaffold could be screened to prioritize which compounds should be synthesized and tested experimentally. semanticscholar.org

Illustrative Data Table: Molecular Docking Results of Hypothetical Derivatives

This table illustrates typical results from a docking study against a hypothetical enzyme target.

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | TYR-88, LYS-120 (H-bond) |

| Derivative B | -7.9 | PHE-150 (π-π stacking) |

| Derivative C | -9.2 | ASP-85 (H-bond), VAL-95 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijrpc.com

Descriptor Calculation: A QSAR study begins by calculating a wide range of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecule, including physicochemical (e.g., LogP, molar refractivity), electronic, and topological properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates a combination of these descriptors with the observed biological activity (e.g., IC50 values). researchgate.net

Model Validation and Prediction: A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives. This helps in designing compounds with potentially improved potency and guides the synthetic chemistry efforts toward the most promising candidates. nih.gov

Illustrative Data Table: Descriptors Used in a Hypothetical QSAR Model

This table shows examples of descriptors that could be used to build a QSAR model for a series of oxadiazole derivatives.

| Descriptor | Description | Influence on Activity |

| LogP | Octanol-water partition coefficient | Correlates with hydrophobicity and membrane permeability. |

| Molar Refractivity (MR) | Molar volume and polarizability | Relates to the size and binding capability of the molecule. |

| Dipole Moment | Measure of molecular polarity | Influences electrostatic interactions with the target receptor. |

Exploration of Biological and Pharmacological Relevance of the 3 Chloromethyl 4 Methyl 1,2,5 Oxadiazole Scaffold

Design and Synthesis of Novel Pharmacologically Active Derivatives based on the 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole Core

The design of novel derivatives based on the this compound core leverages the reactivity of the chloromethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR).

The general synthetic strategy involves the reaction of this compound with a diverse range of nucleophiles. These can include, but are not limited to:

Amines (primary and secondary): Leading to the formation of aminomethyl derivatives. This is a common strategy to introduce basic centers that can form salts or participate in hydrogen bonding with biological targets.

Thiols: Yielding thioether-linked compounds.

Alcohols and Phenols: Forming ether linkages.

Azides: To produce azidomethyl derivatives, which can be further modified via click chemistry or reduced to primary amines.

Carboxylates: Resulting in ester derivatives.

This synthetic versatility allows for the rapid generation of a library of compounds from a single, readily accessible intermediate. The 4-methyl group on the oxadiazole ring is generally stable and carried through these transformations, influencing the steric and electronic properties of the final molecules. The design process often involves computational methods, such as molecular docking, to predict the binding of potential derivatives to specific biological targets, thereby guiding the synthetic efforts towards compounds with a higher probability of desired pharmacological activity.

Role of the 1,2,5-Oxadiazole Moiety as a Bioisostere in Drug Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. The 1,2,5-oxadiazole ring is recognized as a valuable bioisostere for several common functional groups. nih.gov

Notably, the oxadiazole ring can serve as a non-classical bioisostere for ester and amide functionalities. nih.gov Its key advantages include:

Metabolic Stability: Unlike esters and amides, the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes like esterases and amidases, which can lead to improved in vivo stability and a longer duration of action. scispace.comresearchgate.net

Hydrogen Bonding: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in esters and amides. nih.gov

Furthermore, specific derivatives like the hydroxy-1,2,5-oxadiazolyl moiety have been investigated as bioisosteres for the carboxylic acid group, demonstrating the versatility of this scaffold in mimicking different key functional groups. researchgate.net By incorporating the 1,2,5-oxadiazole scaffold, medicinal chemists can fine-tune the electronic distribution, conformation, and metabolic profile of a lead compound to enhance its therapeutic potential.

Mechanism of Action Studies for Bioactive Derivatives (at a theoretical/cellular level)

Derivatives of the 1,2,5-oxadiazole scaffold have been shown to exert their biological effects through various mechanisms of action. These mechanisms are often elucidated through a combination of theoretical modeling and cellular-level experiments.

Enzyme Inhibition: A primary mechanism for many bioactive oxadiazole derivatives is the inhibition of key enzymes involved in disease pathology.

Topoisomerase I (Topo I) Inhibition: Some 1,2,5-oxadiazole derivatives have been identified as inhibitors of Topo I, an enzyme crucial for DNA replication and repair. iiarjournals.orgnih.gov Molecular docking studies suggest that these compounds can bind to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand, which ultimately leads to cell death in rapidly dividing cancer cells. iiarjournals.org

SENP2 Inhibition: A new class of inhibitors for SUMO-specific protease 2 (SENP2) has been identified based on the 1,2,5-oxadiazole core. chemicalbook.comresearchgate.net SENPs are involved in cellular processes like protein stability and localization, and their dysregulation is linked to various diseases. The oxadiazole derivatives are thought to interact with the active site of the protease, blocking its function. researchgate.net

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: The 1,2,5-oxadiazole scaffold is present in potent inhibitors of IDO1, an enzyme that plays a role in tumor immune evasion. chemicalbook.com By inhibiting IDO1, these compounds can help to restore the immune response against cancer cells.

Nitric Oxide (NO) Donation: The N-oxide counterparts of 1,2,5-oxadiazoles, known as furoxans, are capable of releasing nitric oxide under physiological conditions. chemicalbook.comresearchgate.netresearchgate.net NO is a critical signaling molecule involved in processes like vasodilation. This property makes furoxan derivatives valuable candidates for cardiovascular drugs. chemicalbook.com

In Vitro Biological Activity Profiling of this compound Derivatives

The derivatization of the this compound core has led to compounds with a broad spectrum of in vitro biological activities, which are typically assessed through a battery of standardized assays.

Enzymatic Inhibition Assays

Enzymatic assays are crucial for quantifying the potency of derivatives against specific molecular targets. Data from these assays, often expressed as the half-maximal inhibitory concentration (IC₅₀), allow for direct comparison of compound activity.

| Enzyme Target | Scaffold | Most Potent Compound IC₅₀ | Reference |

| SENP2 | 1,2,5-Oxadiazole | 3.7 µM | researchgate.net |

| SENP2 | 1,2,5-Oxadiazole | 5.9 µM | researchgate.net |

| Topoisomerase I | 1,2,5-Oxadiazole | Active, but specific IC₅₀ not provided | iiarjournals.org |

| α-Amylase | 1,3,4-Oxadiazole | 13.09 µg/ml | nih.gov |

| α-Glucosidase | 1,3,4-Oxadiazole | 12.27 µg/ml | nih.gov |

Studies on various 1,2,5-oxadiazole derivatives have demonstrated significant inhibitory activity. For instance, two distinct scaffolds containing the 1,2,5-oxadiazole core were found to inhibit SENP2 with the most potent compounds showing IC₅₀ values of 3.7 µM and 5.9 µM. researchgate.net Other studies have shown that certain derivatives can inhibit the catalytic activity of topoisomerase I. iiarjournals.org

Receptor Binding Studies

While extensive data on receptor binding for 1,2,5-oxadiazole derivatives is still emerging, studies on related isomers highlight the potential of this heterocyclic family to interact with various receptors. For example, derivatives of the 1,2,4-oxadiazole (B8745197) isomer have been identified as dual modulators, acting as antagonists for the Farnesoid X Receptor (FXR) and agonists for the Pregnane X Receptor (PXR). nih.gov These nuclear receptors are key regulators of metabolism and inflammation. Docking studies for these compounds revealed that the oxadiazole ring can participate in crucial interactions within the receptor's ligand-binding pocket, such as π-π stacking and water-mediated hydrogen bonds. nih.gov Such findings encourage the screening of 1,2,5-oxadiazole libraries against a wide panel of receptors to uncover new pharmacological profiles.

Cellular Assays (e.g., cytotoxicity, proliferation, signaling pathways)

Cell-based assays are fundamental to understanding the effect of novel compounds on cellular functions, particularly their potential as anticancer agents. Derivatives of the 1,2,5-oxadiazole scaffold have shown significant antiproliferative and cytotoxic activity against a variety of human cancer cell lines.

The efficacy is typically measured by the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a given parameter) value.

| Cell Line | Cancer Type | Compound Class | Potent Compound GI₅₀/IC₅₀ | Reference |

| HCT-116 | Colorectal Carcinoma | 1,2,5-Oxadiazole | <20 µM | iiarjournals.org |

| HeLa | Cervix Adenocarcinoma | 1,2,5-Oxadiazole | <20 µM | iiarjournals.org |

| MCF-7 | Breast Cancer | 1,2,5-Oxadiazole | 8.50 µM | iiarjournals.org |

| MDA-MB 468 | Breast Cancer | 1,2,5-Oxadiazole | 10.59 µM | iiarjournals.org |

| U87 | Glioblastoma | 1,2,4-Oxadiazole | 35.1 µM | nih.gov |

| A549 | Lung Cancer | 1,2,4-Oxadiazole | 18.3 µM | nih.gov |

Studies have reported that several 1,2,5-oxadiazole candidates show cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). iiarjournals.orgnih.gov For example, a number of derivatives demonstrated potent antiproliferative activity with IC₅₀ values below 20 µM on both cell lines. iiarjournals.org Further studies on breast cancer cell lines MCF-7 and MDA-MB 468 also revealed promising activity. iiarjournals.org Importantly, some of these compounds have shown a degree of specificity, exhibiting lower cytotoxicity against healthy cell lines compared to cancer cells, which is a desirable characteristic for potential therapeutic agents. iiarjournals.orgunimi.it

Prodrug Strategies Utilizing the Chloromethyl Group for Enhanced Delivery or Activation

As of the current body of scientific literature, there are no publicly available research articles, patents, or clinical studies that specifically detail the use of this compound as a scaffold in prodrug strategies. While the individual components of this molecule—the oxadiazole ring and the chloromethyl group—are functionalities that have been explored in medicinal chemistry for prodrug design, their combined application in this specific arrangement for enhanced drug delivery or activation has not been documented.

The fundamental principle of a prodrug strategy involves the chemical modification of a biologically active compound to form a new entity that is inactive or less active. This modification is designed to be reversed in vivo, either through enzymatic or chemical processes, to release the parent drug at the desired site of action. Such strategies are often employed to overcome challenges related to poor solubility, low permeability, rapid metabolism, or off-target toxicity of the active pharmaceutical ingredient.

The chloromethyl group, in other contexts, has been utilized as a reactive handle for the covalent attachment of promoieties to drugs. The reactivity of the carbon-chlorine bond allows for nucleophilic substitution reactions, enabling the formation of esters, ethers, carbamates, or other linkages to a parent drug molecule. The stability and cleavage of these linkages can be tailored by modifying the electronic and steric environment around the chloromethyl group.

However, a comprehensive search of scientific databases and patent literature reveals a gap in knowledge specifically concerning the application of this compound in the design and development of prodrugs. Consequently, there are no detailed research findings, data on bioactivation mechanisms, or examples of drug conjugates that would allow for the creation of informative data tables on this specific topic. The exploration of this particular chemical entity as a tool for prodrug design remains an area for future scientific investigation.

Potential Applications Beyond Medicinal Chemistry

Utilization of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole in Material Science as a Monomer or Ligand

The reactive chloromethyl group and the nitrogen- and oxygen-containing heterocycle suggest that this compound could theoretically serve as a building block for new materials. The chloromethyl moiety could be a site for polymerization reactions, potentially leading to novel polymers with unique thermal or electronic properties derived from the oxadiazole ring. Furthermore, the nitrogen and oxygen atoms of the 1,2,5-oxadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests a theoretical role as a ligand in the formation of coordination polymers or metal-organic frameworks (MOFs).

However, a comprehensive search of existing scientific literature and databases did not yield any studies where this compound has been specifically utilized as a monomer for polymerization or as a ligand for the synthesis of new materials. Research in this area is currently focused on other derivatives of oxadiazole.

Application in Agrochemicals: Herbicide, Fungicide, or Insecticide Development (as a scaffold)

The 1,2,5-oxadiazole ring is a known pharmacophore in various biologically active compounds, and numerous derivatives have been investigated for their potential as agrochemicals. The structural features of this compound, including its heterocyclic core and reactive side chain, make it a plausible candidate for investigation as a scaffold in the development of new herbicides, fungicides, or insecticides. The introduction of this scaffold could lead to novel modes of action or improved efficacy against various pests and plant diseases.

Despite this theoretical potential, there is currently no published research that specifically reports the synthesis or biological evaluation of this compound or its direct derivatives for herbicidal, fungicidal, or insecticidal activities. The existing body of work on oxadiazole-based agrochemicals focuses on other structural analogues.

Role in Analytical Chemistry as a Derivatization Agent

Derivatization is a common technique in analytical chemistry, particularly in chromatography, to enhance the volatility, detectability, or separation of analytes. The reactive chloromethyl group in this compound could potentially be used to react with specific functional groups in target molecules, thereby "tagging" them with the oxadiazole moiety. This could be advantageous if the oxadiazole ring imparts favorable properties for detection, such as enhanced response in an electron capture detector (ECD) or specific fragmentation patterns in mass spectrometry.

A review of the literature on analytical derivatization agents, however, does not indicate that this compound has been investigated or utilized for this purpose. The field currently relies on a range of well-established derivatizing agents, and the potential of this specific oxadiazole derivative remains unexplored.

Development of Novel Catalysts or Ligands Incorporating the 1,2,5-Oxadiazole System

The coordination chemistry of heterocyclic compounds is a vast field, with many such molecules serving as ligands in the development of novel catalysts for a wide array of chemical transformations. As mentioned previously, the 1,2,5-oxadiazole ring in this compound has potential coordination sites. The synthesis of metal complexes with this ligand could lead to catalysts with unique electronic and steric properties, potentially influencing their catalytic activity and selectivity.

Nevertheless, there are no specific reports in the scientific literature on the synthesis of metal complexes with this compound or the investigation of their catalytic properties. The exploration of this compound in the field of catalysis and ligand development is yet to be documented.

Future Research Directions and Emerging Trends

Development of Asymmetric Synthesis Routes to Chiral Derivatives

The pursuit of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole is achiral, its functionalized derivatives have the potential for chirality. Future research will likely focus on the development of asymmetric synthetic routes to access chiral derivatives of this compound. The chloromethyl group serves as a reactive handle for introducing a wide array of substituents, some of which could create a chiral center.

A significant area of exploration will be the catalytic asymmetric transformation of the chloromethyl group. This could involve reactions with prochiral nucleophiles in the presence of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex. The development of such methodologies would allow for the direct and controlled synthesis of enantioenriched products.

Another promising avenue is the enantioselective functionalization of a derivative of this compound. For instance, if the chloromethyl group is converted to a different functional group that can be modified enantioselectively, a range of chiral derivatives could be accessed. The challenges in this area will include achieving high enantioselectivity and yield, as well as developing catalysts that are compatible with the oxadiazole ring.

The potential applications for chiral derivatives of this compound are vast, ranging from their use as chiral building blocks in the synthesis of complex molecules to their investigation as potential chiral ligands in asymmetric catalysis. The development of efficient and scalable asymmetric synthetic routes will be crucial for unlocking this potential.

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers a powerful approach to the construction of complex and functional architectures. The integration of this compound into supramolecular assemblies is an emerging area with significant potential. The oxadiazole ring, with its nitrogen and oxygen atoms, can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions.

Future research in this area could focus on designing and synthesizing derivatives of this compound that are pre-programmed for self-assembly. This could be achieved by introducing recognition motifs, such as hydrogen bonding donors and acceptors, or metal-coordinating ligands, onto the molecule. The chloromethyl group provides a convenient point for the attachment of such functionalities.

The resulting supramolecular assemblies could exhibit a range of interesting properties and functions. For example, the formation of liquid crystals or gel-phase materials could be explored. nih.gov Furthermore, the incorporation of this oxadiazole derivative into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, separation, and catalysis.

A key challenge in this field will be to gain precise control over the self-assembly process to generate well-defined and stable supramolecular structures. This will require a deep understanding of the interplay of various non-covalent interactions and the design of molecules with optimized geometries and electronic properties.

Advanced Mechanistic Investigations Using Real-Time Spectroscopic Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The application of advanced, real-time spectroscopic techniques to investigate the reactions of this compound is a promising future research direction. Techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the transient intermediates and transition states that are involved in chemical transformations. ijrpr.comresearchgate.net

For instance, the nucleophilic substitution of the chlorine atom in this compound is a key reaction for its functionalization. Real-time spectroscopic monitoring of this reaction could help to elucidate the precise timing of bond-breaking and bond-forming events and to identify any short-lived intermediates. ijrpr.com This information could then be used to optimize reaction conditions and to design more efficient synthetic protocols.

Furthermore, these advanced spectroscopic techniques could be employed to study the kinetics of reactions involving this compound, providing quantitative data on reaction rates and activation parameters. This would enable a more detailed and predictive understanding of its reactivity. The combination of experimental data from real-time spectroscopy with computational modeling will be a particularly powerful approach for unraveling complex reaction mechanisms. researchgate.net

Machine Learning and AI Applications in the Design and Discovery of New Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research, particularly in the design and discovery of new molecules with desired properties. nih.govfrontiersin.org For this compound, these computational tools offer exciting possibilities for accelerating the discovery of novel derivatives with enhanced performance in various applications.

One of the key applications of ML will be in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net By training algorithms on existing datasets of oxadiazole derivatives and their measured activities or properties, it will be possible to build predictive models that can be used to screen virtual libraries of new compounds. This in silico screening approach can significantly reduce the time and resources required for experimental synthesis and testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, and what are their key methodological considerations?

- The compound can be synthesized via chlorination of hydroxymethyl intermediates. For example, reacting 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole with thionyl chloride (SOCl₂) in anhydrous dichloromethane under pyridine catalysis yields the chloromethyl derivative. Reaction conditions (e.g., temperature, solvent purity) critically influence yield and byproduct formation .

- Alternative routes involve Vilsmeier–Haack reactions for oxadiazole ring formation, though this method requires careful optimization of reagents like POCl₃ and DMF .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : Key peaks include δ ~4.6 ppm (s, 2H, CH₂Cl) and δ ~2.5 ppm (s, 3H, CH₃) in H NMR. C NMR shows resonances for the oxadiazole ring carbons (δ 158–165 ppm) and CH₂Cl (δ ~45 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 146.5 for C₄H₅ClN₂O) confirm molecular weight, while fragmentation patterns validate structural stability .

Q. What are the primary physicochemical properties of this compound relevant to handling and storage?

- Molecular weight: 146.56 g/mol.

- Stability: Hydrolytically sensitive due to the chloromethyl group; store under inert atmosphere at –20°C. Solubility in polar aprotic solvents (e.g., DMSO, DMF) exceeds 50 mg/mL, but limited in water (<1 mg/mL) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield and purity of this compound?

- Solvent Choice : Anhydrous dichloromethane minimizes hydrolysis of SOCl₂ during chlorination, improving yields (~75–80%) compared to THF or EtOAc (~50–60%) .

- Catalysis : Pyridine acts as both a base and catalyst, neutralizing HCl byproducts. Excess pyridine (>2 eq.) reduces side reactions but complicates purification .

Q. What strategies resolve contradictions in spectral data for oxadiazole derivatives?

- Case Study : Discrepancies in C NMR peaks for the oxadiazole ring (δ 158–165 ppm vs. δ 150–155 ppm) may arise from solvent polarity or tautomerism. Use deuterated DMSO for enhanced resolution and compare with computational (DFT) predictions .

- Cross-Validation : Coupling LC-MS with IR spectroscopy (e.g., C=N stretch at ~1600 cm⁻¹) confirms structural assignments .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Molecular docking of this compound into enzyme active sites (e.g., bacterial enoyl-ACP reductase) identifies substituent positions for modification. Chloromethyl groups show strong electrophilic reactivity, suggesting potential as covalent inhibitors .

- QSAR Models : Correlate Hammett σ values of substituents with antimicrobial activity to prioritize synthetic targets .

Q. What are the mechanistic implications of the chloromethyl group in nucleophilic substitution reactions?

- The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) to form functionalized derivatives. Kinetic studies in acetonitrile show second-order rate constants (k₂ ~10⁻³ M⁻¹s⁻¹), indicating moderate reactivity influenced by steric hindrance .

Methodological Best Practices

- Synthesis : Prioritize SOCl₂-based chlorination for scalability but include rigorous drying steps to avoid hydrolysis .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) to separate chloromethyl derivatives from unreacted starting materials .

- Safety : Handle SOCl₂ in a fume hood; exothermic reactions require controlled addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.